

(-)-Calanolide A: A Potent Inhibitor of Drug-Resistant HIV-1 Strains

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Compound of Interest

Compound Name: (-)-Calanolide A

Cat. No.: B1607165

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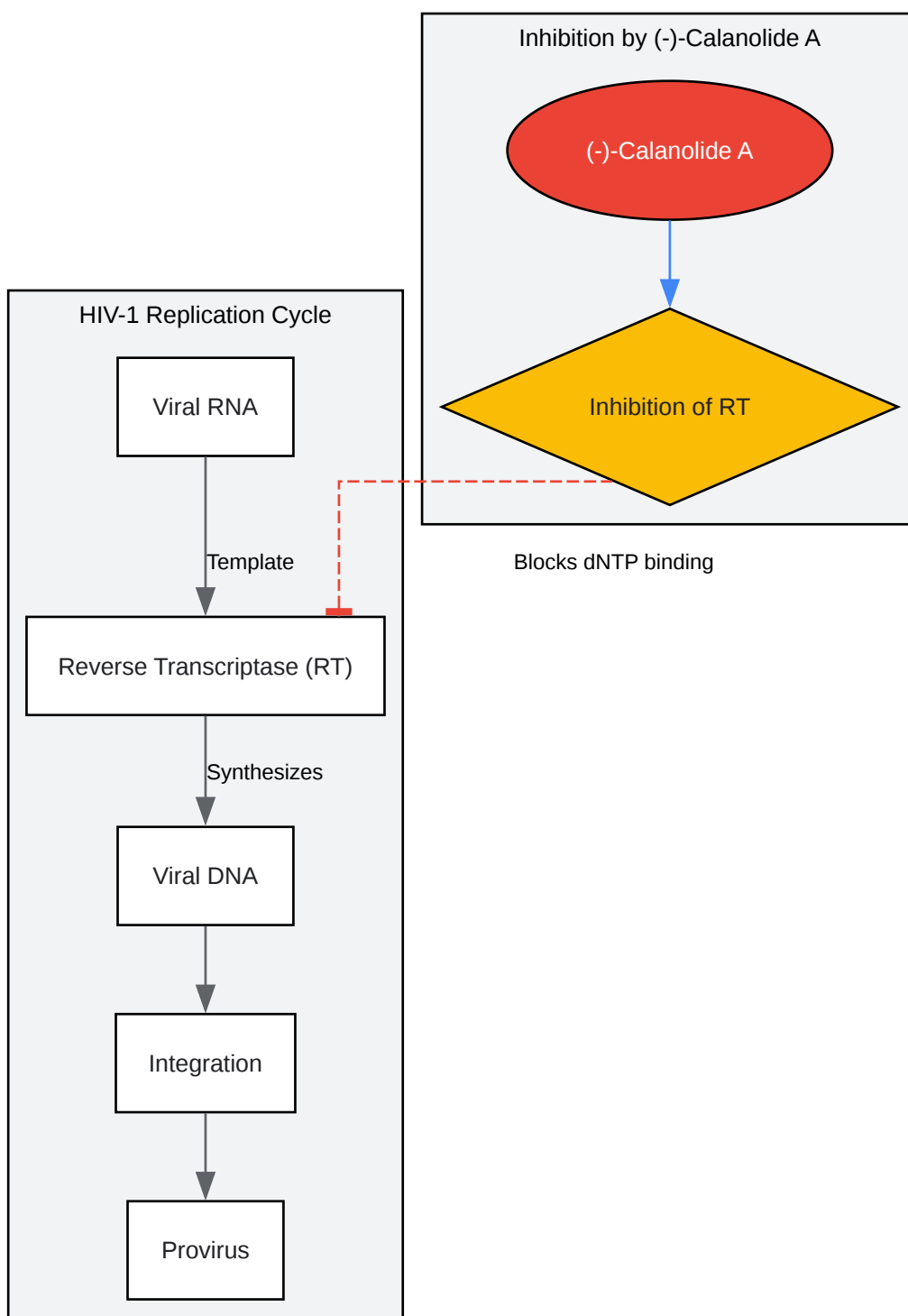
A Technical Guide for Researchers and Drug Development Professionals

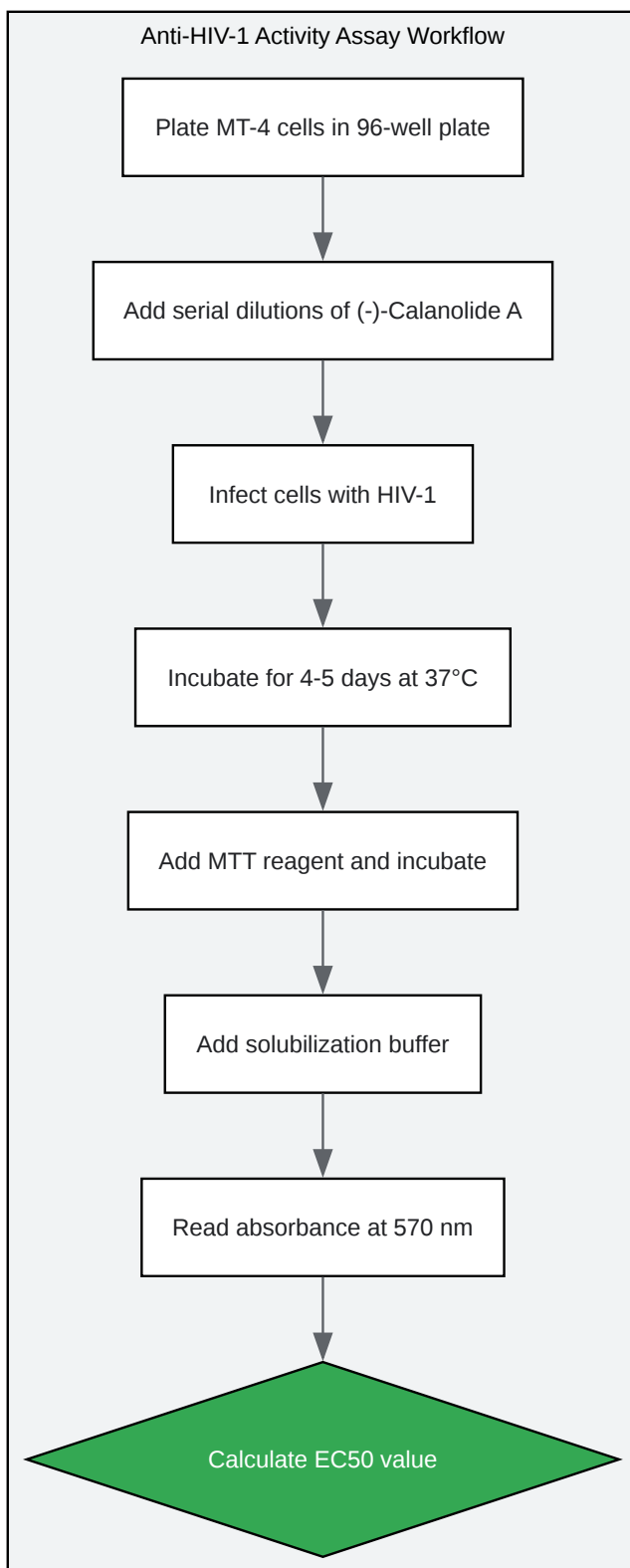
Introduction

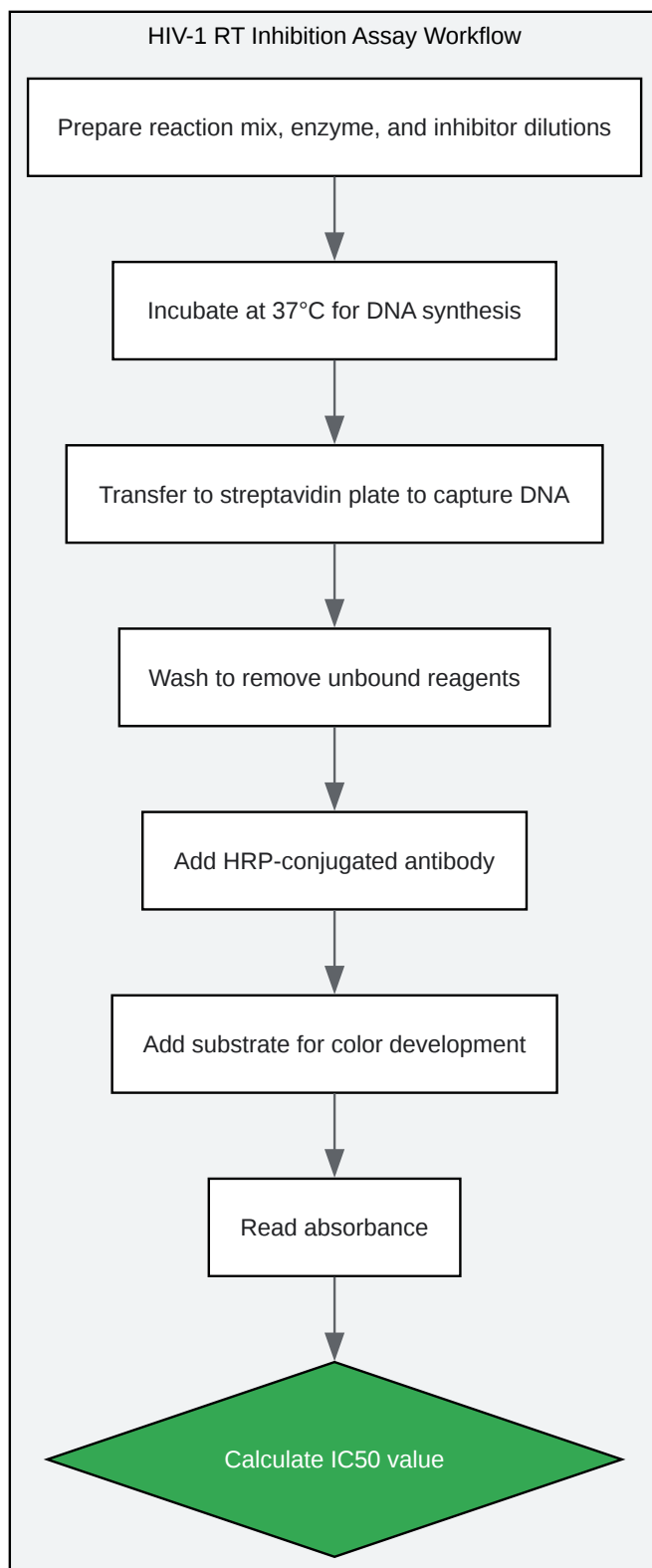
(-)-Calanolide A is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in the fight against human immunodeficiency virus type 1 (HIV-1).[1] Originally isolated from the tropical rainforest tree *Calophyllum lanigerum*, this dipyrano-coumarin has shown potent activity against a spectrum of wild-type and drug-resistant HIV-1 strains.[2][3] Due to the scarcity of the natural source, a total synthesis method was developed, ensuring a consistent supply for research and development.[4][5] This document provides a comprehensive overview of **(-)-Calanolide A**'s mechanism of action, its efficacy against resistant viral strains, and detailed experimental protocols for its evaluation.

Mechanism of Action

(-)-Calanolide A exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[2][6] Unlike many other NNRTIs, **(-)-Calanolide A** exhibits a unique inhibitory profile. It is believed to bind to two distinct sites on the reverse transcriptase enzyme, one of which is near the enzyme's active site, thereby interfering with the binding of deoxynucleotide triphosphates (dNTPs).[4][7] This dual binding potential may contribute to its activity against strains that have developed resistance to other NNRTIs.[4] It is a partially competitive inhibitor with respect to dNTPs and is ineffective against HIV-2 RT.[2][4]







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